N-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine
Description
Properties
IUPAC Name |
N-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidin-3-yl]pyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c22-24(23,16-8-7-13-4-1-2-5-14(13)10-16)21-11-15(12-21)19-17-6-3-9-18-20-17/h3,6-10,15H,1-2,4-5,11-12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUDAIUUAIFENE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CC(C3)NC4=NN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride, which is then reacted with azetidine to form the sulfonyl-azetidine intermediate. This intermediate is subsequently reacted with pyridazine-3-amine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine exhibit promising anticancer properties. For instance, derivatives of pyridazine have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that certain modifications in the pyridazine structure enhanced cytotoxicity against various cancer cell lines, indicating the potential of this compound class as anticancer agents .
Antibacterial and Antifungal Properties
The compound has also been investigated for its antibacterial and antifungal activities. Research has shown that related sulfonamide compounds can effectively inhibit the growth of pathogenic bacteria and fungi. A systematic evaluation using disk diffusion methods revealed that specific derivatives possess strong antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. SAR studies have indicated that modifications to the azetidine and pyridazine rings can significantly influence biological activity. Computational modeling has been employed to predict how structural changes impact binding affinity to biological targets, thereby guiding synthetic efforts .
Synthesis and Characterization
A notable case study involved the synthesis of this compound through a multi-step process involving nucleophilic substitution reactions. The characterization of the synthesized compound was performed using techniques such as NMR spectroscopy and mass spectrometry, confirming its structure and purity .
In Vivo Studies
In vivo studies have assessed the pharmacokinetics and therapeutic potential of this compound in animal models. These studies demonstrated that the compound exhibits favorable absorption and distribution characteristics, with preliminary results indicating efficacy in reducing tumor growth in xenograft models .
Data Summary Table
Mechanism of Action
The mechanism of action of N-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The azetidine and pyridazine rings may also contribute to the compound’s binding affinity and specificity for certain targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and therapeutic targets. Below is a detailed analysis:
Pyridazin-3-amine Derivatives with Therapeutic Potential
-
- Structure : (S)-N-(1-(4-Fluorophenyl)ethyl)-6-(6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)-4-methylpyridazin-3-amine.
- Key Features : Fluorophenyl and imidazole-pyridine substituents enhance binding to γ-secretase.
- Comparison : Unlike the target compound, BPN-15606 lacks the azetidine ring and tetralin-sulfonyl group. Its ethyl linker and imidazole-pyridine moiety may improve solubility but reduce conformational rigidity compared to the azetidine core .
-
- Structure : (S)-6-(6-Methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)-4-methyl-N-(1-(2,4,6-trifluorophenyl)ethyl)pyridazin-3-amine.
- Key Features : Trifluorophenyl group increases metabolic stability.
- Comparison : The trifluorophenyl substituent enhances electronegativity and resistance to oxidative metabolism, whereas the tetralin-sulfonyl group in the target compound may improve blood-brain barrier penetration due to higher lipophilicity .
Azetidine and Tetralin-Containing Analogs
- N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (): Structure: Pyrazole core with cyclopropylamine and pyridin-3-yl substituents. Comparison: The azetidine ring in the target compound provides greater conformational rigidity than the cyclopropyl group, which may enhance target binding affinity. The tetralin-sulfonyl group also adds bulkiness, possibly improving hydrophobic interactions .
N-(5,6,7,8-Tetrahydronaphthalene-1-yl)acrylamide (TRH1-56, ) :
- Structure : Tetralin-linked acrylamide.
- Key Features : Acrylamide moiety enables covalent binding to cysteine residues in targets.
- Comparison : The sulfonyl group in the target compound replaces the acrylamide, eliminating covalent binding but introducing hydrogen-bonding capabilities. This modification may reduce off-target reactivity .
Antimalarial Imidazopyridazines ():
- Compound 39 (): Structure: 3-(4-(Methylsulfinyl)phenyl)-N-(4-(methylsulfonyl)phenyl)imidazo[1,2-b]pyridazin-6-amine. Comparison: The imidazopyridazine core in Compound 39 is more electron-rich than the pyridazin-3-amine in the target compound, which may alter binding kinetics. The tetralin-sulfonyl group in the target compound could provide superior hydrophobic anchoring .
Physicochemical and Pharmacokinetic Comparison
Key Observations :
- Fewer rotatable bonds compared to BPN-15606 may enhance metabolic stability.
Biological Activity
N-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]pyridazin-3-amine is a complex organic compound with potential pharmacological applications. Its unique structural features, which include a tetrahydronaphthalene moiety and an azetidine ring, suggest that it may interact with various biological targets. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C17H20N4O2S |
| Molecular Weight | 344.4 g/mol |
| CAS Number | 2097868-30-7 |
| LogP | 4.5924 |
| Polar Surface Area | 78.194 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can potentially bind to various receptors, modulating their activity and influencing physiological responses.
- Signal Transduction Interference : The compound might interfere with signal transduction pathways that are critical for cellular communication.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit tumor growth in certain cancer cell lines by inducing apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The sulfonyl group in its structure could contribute to anti-inflammatory activities by inhibiting pro-inflammatory cytokines.
- Neuroprotective Effects : There is potential for neuroprotective properties, possibly through modulation of neurotransmitter systems or direct effects on neuronal cells.
Case Studies
Several studies have explored the biological effects of related compounds or derivatives:
- Antitumor Activity : A study demonstrated that similar pyridazin derivatives showed significant cytotoxicity against human cancer cell lines (e.g., HeLa and MCF-7), suggesting a promising avenue for further investigation into this compound's anticancer potential .
- Inflammation Model : In a murine model of inflammation, compounds with similar sulfonyl groups were shown to reduce edema and inflammatory markers significantly .
- Neuroprotection in vitro : Research indicated that derivatives of tetrahydronaphthalene compounds exhibited protective effects against oxidative stress in neuronal cell cultures .
Q & A
Q. How can researchers reconcile discrepancies between computational binding predictions and empirical assay results?
- Methodology :
- Ensemble Docking : Test multiple protein conformations (e.g., from MD simulations) to account for flexibility.
- Binding Kinetics : Use surface plasmon resonance (SPR) to measure on/off rates, which may explain potency differences despite similar docking scores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
